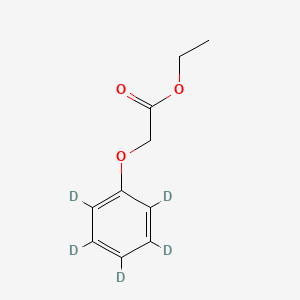

Phenoxy-d5-acetic Acid Ethyl Ester

Description

Significance of Deuterium (B1214612) in Academic Chemical Investigations

Deuterium (²H or D), a stable isotope of hydrogen, holds a special place in chemical research. fiveable.me Its nucleus contains a proton and a neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. marquette.eduresearchgate.net This seemingly subtle difference has profound implications. The stronger C-D bond is less easily broken in chemical reactions, a phenomenon known as the kinetic isotope effect. fiveable.me Researchers can leverage this effect to study reaction mechanisms, as the rate of a reaction can change when a hydrogen atom at a reactive site is replaced with deuterium. fiveable.me This provides valuable insights into the transition states of reactions. fiveable.me

Overview of Deuterated Organic Compounds as Research Tools

Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in research. clearsynth.compubcompare.ai One of their most significant applications is as internal standards in analytical chemistry, particularly in mass spectrometry. clearsynth.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to help quantify the amount of an analyte. clearsynth.com Because deuterated compounds are chemically very similar to their non-deuterated counterparts, they behave almost identically during sample preparation and analysis. aptochem.comacanthusresearch.com However, their increased mass allows them to be distinguished by a mass spectrometer. aptochem.com This enables precise and accurate quantification of the target compound by correcting for any loss during sample handling or variations in instrument response. clearsynth.compubcompare.ai

Beyond their role as internal standards, deuterated compounds are crucial in:

Metabolic Studies: They are used to trace the metabolic fate of drugs and other compounds in the body. researchgate.neteurisotop.com By following the deuterated molecule, researchers can identify metabolites and understand how the body processes the compound. marquette.edueurisotop.com

Environmental Analysis: Deuterated standards are used to accurately measure the levels of pollutants and other chemicals in environmental samples like water and soil. researchgate.netgrupobiomaster.com

Pharmaceutical Research: In drug discovery and development, deuterium labeling can be used to alter the metabolic profile of a drug, potentially improving its efficacy and safety. researchgate.netnih.gov

Research Context for Phenoxy-d5-acetic Acid Ethyl Ester within Deuterated Chemical Systems

This compound is a deuterated organic compound that serves as a valuable research tool. cymitquimica.com The "d5" in its name indicates that the five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. lgcstandards.com This specific labeling pattern makes it an ideal internal standard for the quantification of its non-deuterated counterpart, phenoxyacetic acid ethyl ester, and related compounds. lgcstandards.comlgcstandards.com Its applications span various research areas where precise measurement is critical, such as in the analysis of environmental samples for phenoxy acid herbicides or in metabolic studies involving phenoxyacetic acid derivatives. researchgate.netepa.gov

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Formula | C₁₀H₇D₅O₃ pharmaffiliates.com |

| Molecular Weight | 185.23 g/mol pharmaffiliates.com |

| CAS Number | 1189442-18-9 pharmaffiliates.com |

| Appearance | Neat cymitquimica.com |

| Isotope Labeling | Deuterium on the phenyl ring lgcstandards.com |

Synthesis and Formulation

The synthesis of this compound involves the incorporation of deuterium atoms onto the phenyl ring of a precursor molecule. A common strategy for this type of labeling is through a process called hydrogen-deuterium exchange, where hydrogen atoms are replaced with deuterium under specific reaction conditions, often using a deuterated solvent and a catalyst. acanthusresearch.com Another approach involves starting with a deuterated precursor, such as phenol-d6 (B82959), and then building the rest of the molecule.

For instance, one general synthetic route for phenoxyacetic acid derivatives involves the reaction of a phenol (B47542) with an ethyl ester of a haloacetic acid, such as ethyl chloroacetate, in the presence of a base. ontosight.aigoogle.com To synthesize the deuterated analog, phenol-d6 could be reacted with ethyl chloroacetate.

Applications in Scientific Research

The primary application of this compound lies in its use as an internal standard for quantitative analysis using mass spectrometry (MS). clearsynth.comaptochem.com

Internal Standard in Mass Spectrometry

In quantitative MS, an internal standard is crucial for achieving accurate and reliable results. clearsynth.com The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. aptochem.comacanthusresearch.com It is added to the sample at a known concentration before sample preparation. lcms.cz Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences the same losses during extraction, cleanup, and ionization in the mass spectrometer. aptochem.com However, due to its higher mass, the deuterated standard produces a distinct signal in the mass spectrum, allowing it to be measured separately from the analyte. aptochem.com By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately calculated, compensating for any experimental variability. clearsynth.com

Metabolic Studies and Environmental Analysis

Phenoxyacetic acid derivatives are found in various applications, including as herbicides. researchgate.net Therefore, understanding their metabolic fate in organisms and their persistence in the environment is crucial. researchgate.net this compound can be used as a tracer in metabolic studies to investigate how these compounds are absorbed, distributed, metabolized, and excreted. marquette.edu In environmental analysis, it serves as a robust internal standard for the accurate quantification of phenoxy acid herbicides and their degradation products in complex matrices like soil and water. grupobiomaster.comresearchgate.netenv.go.jp This is essential for monitoring environmental contamination and assessing potential risks. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFVSUXQXCEHM-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenoxy D5 Acetic Acid Ethyl Ester

Regioselective Deuterium (B1214612) Incorporation Strategies

The synthesis of phenoxy-d5-acetic acid ethyl ester necessitates methods that can selectively replace hydrogen with deuterium atoms on the phenyl ring.

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols for Phenyl and Ester Moieties

Hydrogen-deuterium exchange (H/D exchange) represents a direct approach for introducing deuterium. This process typically involves exposing the substrate to a deuterium source, often in the presence of a catalyst.

Acid and Base Catalysis: The aromatic protons of phenoxyacetic acid and its esters can undergo exchange with a deuterated solvent, such as deuterium oxide (D₂O), under acidic or basic conditions. The rate of exchange is influenced by the pH and temperature. frontiersin.org For instance, acid-catalyzed exchange proceeds via electrophilic substitution, where a deuteron (B1233211) attacks the electron-rich aromatic ring. Conversely, base-catalyzed exchange involves the deprotonation of the aromatic C-H bond, followed by deuteration. However, achieving high levels of deuteration and regioselectivity on the phenyl ring without affecting the ester group can be challenging due to the potential for hydrolysis of the ester under these conditions.

Metal-Catalyzed Exchange: Transition metal catalysts can facilitate H/D exchange under milder conditions. researchgate.net These methods often offer higher selectivity compared to traditional acid/base catalysis.

It's important to note that the protons on the ethyl group of the ester are generally less susceptible to exchange under typical aromatic H/D exchange conditions. However, the α-protons of esters can be exchanged under specific basic conditions, a principle that is leveraged in various synthetic transformations. digitellinc.com

Synthesis from Deuterated Precursors for Phenoxy-Acetic Acid Ester Derivatives

A more controlled and often preferred method for synthesizing this compound involves the use of deuterated starting materials. This bottom-up approach ensures the precise placement and high incorporation of deuterium.

The most common strategy involves the Williamson ether synthesis, starting with deuterated phenol (B47542) (phenol-d6).

Reaction Scheme:

C₆D₅OH + ClCH₂COOC₂H₅ → C₆D₅OCH₂COOC₂H₅ + HCl

This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate, couples the deuterated phenoxide with an ethyl haloacetate. This method is highly efficient and directly yields the desired this compound with the deuterium atoms confined to the phenyl ring. The synthesis of deuterated precursors is a key step in this process. nih.gov

Metal-Catalyzed Deuteration Approaches for Aromatic and Aliphatic Positions

Metal-catalyzed deuteration offers a powerful tool for the selective introduction of deuterium into specific C-H bonds.

Aromatic C-H Deuteration: Various transition metals, including iridium, ruthenium, and palladium, have been shown to catalyze the direct deuteration of aromatic rings. nih.gov These catalysts can operate through different mechanisms, often involving C-H activation. For example, iridium catalysts are known for their ability to direct deuteration to the ortho positions of directing groups. While not specific to phenoxyacetic acid esters, these principles can be applied. For instance, groups 5 and 6 metal chlorides like MoCl₅ and WCl₆ have been demonstrated as effective catalysts for H/D exchange in aromatic compounds. researchgate.net

Reductive Deuteration of Aromatic Esters: A novel method for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols involves the single-electron transfer (SET) reductive deuteration of aromatic esters using SmI₂ and D₂O. organic-chemistry.org While this method targets the ester group for reduction and deuteration, it highlights the potential of metal reagents for C-D bond formation.

Stereoselective Deuteration in Ester Synthesis Relevant to Analogous Compounds

While the synthesis of this compound does not involve the creation of a chiral center at the deuterated positions, the principles of stereoselective deuteration are crucial in the broader context of deuterated compound synthesis. For analogous compounds where a stereocenter is present, controlling the stereochemistry of deuterium incorporation is vital.

Biocatalytic methods have emerged as powerful tools for stereoselective deuteration. For instance, enzymes like α-oxo-amine synthases have been used to produce α-²H amino acids and esters with high site- and stereoselectivity, using D₂O as the deuterium source. nih.gov These enzymatic reactions often proceed under mild conditions and can accommodate a range of substrates. nih.gov The stereoselectivity of such reactions can be high, affording products with a specific configuration. acs.org The synthesis of stereoselectively deuterated primary carbinols has also been achieved with high stereoselectivity through chemical methods involving deuteride (B1239839) reduction. cdnsciencepub.com

Spectroscopic Characterization Techniques for Deuteration Purity and Site Specificity

Once synthesized, the isotopic purity and the precise location of the deuterium atoms in this compound must be confirmed. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.org

Table 1: Spectroscopic Data for Phenoxyacetic Acid Ethyl Ester (Non-deuterated)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 1.30 | t | 7.3 | -CH₃ |

| ¹H | 4.29 | q | 7.3 | -OCH₂CH₃ |

| ¹H | 4.72 | s | - | -OCH₂CO- |

| ¹H | 6.83-7.41 | m | - | Aromatic-H |

| ¹³C | 14.17 | - | - | -CH₃ |

| ¹³C | 61.70 | - | - | -OCH₂CH₃ |

| ¹³C | 66.50 | - | - | -OCH₂CO- |

| ¹³C | 115.16-153.86 | - | - | Aromatic-C |

| ¹³C | 167.74 | - | - | C=O |

Data sourced from a study on sulphonamide phenoxyacetic derivatives. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the isotopic purity of deuterated compounds. nih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the degree of deuterium incorporation can be calculated from the relative intensities of the isotopic peaks. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between isotopologues with very small mass differences. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can provide further information on the location of the deuterium atoms by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for confirming the site-specificity of deuteration. google.com

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically found in the 6.8-7.4 ppm range) will be absent or significantly reduced in intensity, confirming successful deuteration of the phenyl ring. studymind.co.ukchemicalbook.com The integration of the remaining proton signals (the ethyl group and the methylene (B1212753) bridge) relative to an internal standard allows for the quantification of deuterium incorporation. scispace.comrsc.org

²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nuclei. The spectrum will show a signal at the chemical shift corresponding to the aromatic positions, providing direct evidence of deuteration at the desired sites. scispace.comrsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signals. chemicalbook.com

By combining these spectroscopic techniques, a comprehensive characterization of this compound can be achieved, ensuring both high isotopic purity and correct regiochemical placement of the deuterium labels. rsc.org

Spectroscopic Applications in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Esters

Utilization of Deuterium (B1214612) Isotope Effects on Chemical Shifts (DIEs) for Structural and Conformational Analysis

The substitution of hydrogen with deuterium in organic molecules, such as in deuterated esters, induces small but measurable changes in the NMR chemical shifts of nearby nuclei, a phenomenon known as the Deuterium Isotope Effect (DIE). ruc.dkcdnsciencepub.com These effects, though subtle, provide valuable information for the structural and conformational analysis of molecules. ruc.dk The replacement of a proton with a deuteron (B1233211) can lead to alterations in the vibrational averaging of molecular geometries and electronic distributions, which in turn affects the magnetic shielding of neighboring nuclei.

Research has demonstrated that DIEs on ¹³C chemical shifts can be particularly informative. ruc.dkcdnsciencepub.com The magnitude of these isotope effects can be correlated with factors such as bond distances, bond angles, and through-space interactions. For instance, in a study on methyl octadecanoate and its deuterated isomers, second and third atom deuterium isotope effects were systematically measured. cdnsciencepub.comcdnsciencepub.com The average two-bond isotope effect (²J) was found to be approximately -0.20 ppm, while the three-bond effect (³J) was around -0.05 ppm, indicating an upfield shift of the carbon resonance upon deuteration. cdnsciencepub.comcdnsciencepub.com These predictable shifts allow for the unambiguous assignment of carbon signals in complex spectra that would otherwise be difficult to interpret. cdnsciencepub.comcdnsciencepub.com

Furthermore, DIEs can be transmitted over several bonds, and their magnitudes can be influenced by the molecular conformation. nih.gov This allows for the probing of intramolecular hydrogen bonding and the study of tautomeric and conformational equilibria. ruc.dk For deuterated esters, the analysis of long-range DIEs can help in elucidating the preferred conformations of the ester group and its surrounding moieties. The presence of the five deuterium atoms on the phenyl ring of Phenoxy-d5-acetic Acid Ethyl Ester would be expected to induce observable isotope shifts on the carbons of the phenoxy and ethyl groups, providing a means to study the rotational dynamics and conformational preferences of the molecule in solution.

Table 1: Typical Deuterium Isotope Effects on ¹³C Chemical Shifts

| Isotope Effect | Average Shift (ppm) |

|---|---|

| Two-bond (²J) | -0.20 |

| Three-bond (³J) | -0.05 |

Data sourced from studies on deuterated long-chain esters. cdnsciencepub.comcdnsciencepub.com

Solid-State Deuterium NMR for Probing Molecular Dynamics of Occluded Organic Molecules

Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for investigating the molecular dynamics of organic molecules that are confined or occluded within a host matrix, such as in a polymer or a cementitious material. sfasu.edu The lineshape of the ²H NMR spectrum is highly sensitive to the rate and geometry of molecular motion, with motional rates spanning a wide range from 10³ to 10¹² s⁻¹. sfasu.edunih.gov

A study on d5-phenol occluded in white Portland cement illustrates the utility of this technique. sfasu.edu By analyzing the ²H NMR spectra at various temperatures, researchers were able to distinguish between different molecular environments and motional regimes. For instance, a narrow, liquid-like signal indicated the presence of phenol (B47542) dissolved in pore water, suggesting poor immobilization. sfasu.edu In contrast, a broad, solid-like pattern is indicative of a rigid or slowly reorienting molecule. The temperature dependence of the spectral lineshape and spin-lattice relaxation times (T₁) can provide quantitative information about the activation energies of specific molecular motions, such as 180° ring flips. sfasu.edu

For a compound like this compound, solid-state ²H NMR could be employed to study its dynamics when incorporated into various materials. The deuterated phenyl group acts as a sensitive probe. By analyzing the ²H NMR lineshapes, one could determine if the molecule is rigidly held, undergoing fast reorientation, or exhibiting more complex motions within the host material. This information is crucial for understanding the interactions between the ester and its environment at a molecular level. Recent advancements combining high magnetic fields and fast magic-angle spinning (MAS) have significantly improved the sensitivity and resolution of ²H MAS NMR spectra, allowing for the rapid characterization of deuterated compounds in the solid state. chemrxiv.org

Mass Spectrometry (MS) Applications

Role as an Internal Standard in Quantitative Analytical Methodologies

Deuterated compounds, such as this compound, are widely used as internal standards in quantitative analytical methods, particularly those employing mass spectrometry. nih.gov An internal standard is a compound that is added in a known amount to the unknown sample before analysis. It is chosen to be chemically similar to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.

The key advantages of using a deuterated internal standard are:

Similar Chemical and Physical Properties: The deuterated standard behaves very similarly to the non-deuterated analyte during sample preparation, extraction, and chromatographic separation. This helps to compensate for any loss of analyte during these steps.

Distinct Mass Signal: The mass difference due to the deuterium atoms allows the internal standard to be detected at a different mass-to-charge ratio (m/z) from the analyte. For this compound, the mass will be 5 Daltons higher than its non-deuterated counterpart.

Improved Accuracy and Precision: By comparing the signal intensity of the analyte to that of the internal standard, more accurate and precise quantification can be achieved, as variations in sample injection volume and instrument response are normalized.

For example, in the analysis of chlorinated phenoxyacid compounds and their esters by HPLC-MS, the use of stable isotopically-labeled internal standards is recommended to improve the reliability of the quantification. epa.gov this compound would be an ideal internal standard for the quantification of phenoxyacetic acid ethyl ester or similar compounds in various matrices.

Isotopic Purity Assessment and Monitoring of Hydrogen-Deuterium Exchange Reactions via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for characterizing deuterated compounds like this compound. nih.govresearchgate.net It allows for the precise determination of the isotopic purity and the distribution of deuterated isotopologues. nih.govrsc.orgrsc.org The high resolving power of HRMS can distinguish between species with very small mass differences, enabling the accurate measurement of the relative abundances of the d₀, d₁, d₂, d₃, d₄, and d₅ species of the compound. nih.govresearchgate.net This is crucial for confirming the successful synthesis of the deuterated standard and for ensuring its suitability for quantitative applications. rsc.orgrsc.org

The process involves acquiring a full-scan mass spectrum and then extracting the ion chromatograms for all possible isotopologues. rsc.orgrsc.org The isotopic purity is then calculated based on the integrated peak areas of these ions. rsc.orgrsc.org This methodology provides a rapid and sensitive way to assess the quality of deuterated standards with very low sample consumption. nih.govresearchgate.net

Table 2: Hypothetical Isotopic Purity Data for this compound by HRMS

| Isotopologue | Measured m/z | Relative Abundance (%) |

|---|---|---|

| d₀ (non-deuterated) | 180.0786 | 0.1 |

| d₁ | 181.0849 | 0.2 |

| d₂ | 182.0912 | 0.4 |

| d₃ | 183.0975 | 0.8 |

| d₄ | 184.1037 | 1.5 |

| d₅ (fully deuterated) | 185.1100 | 97.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, HRMS is a powerful technique for monitoring hydrogen-deuterium exchange (HDX) reactions in real-time. nih.govresearchgate.netnih.gov HDX-MS provides information about the structure and dynamics of molecules by measuring the rate at which backbone amide hydrogens exchange with deuterium when the molecule is placed in a deuterated solvent. nih.govacs.orgyoutube.comyoutube.com While this is most commonly applied to proteins, the principles can be extended to smaller molecules to study solvent accessibility and the kinetics of exchange at specific sites. For this compound, while the phenyl deuterons are not readily exchangeable, HRMS could be used to study any potential back-exchange under harsh conditions or to monitor exchange at other positions in related molecules. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared) for Deuterium Labeling Confirmation and Vibrational Frequency Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful and direct method for the structural characterization of this compound. Its utility lies in the ability to confirm the successful incorporation of deuterium atoms into the phenyl ring and to analyze the vibrational frequencies of the molecule's constituent functional groups. The substitution of hydrogen with deuterium, a heavier isotope, induces a predictable shift in the vibrational frequencies of the associated bonds, providing a clear spectral signature for analysis.

Deuterium Labeling Confirmation

The most definitive evidence for the deuteration of the phenyl ring in this compound comes from the analysis of the high-frequency stretching region of the infrared spectrum. In an unlabeled phenoxy group, the aromatic carbon-hydrogen (C-H) stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. In a successfully deuterated ring (phenyl-d5), these C-H stretching bands are absent or significantly diminished.

In their place, new absorption bands corresponding to carbon-deuterium (C-D) stretching vibrations emerge at considerably lower wavenumbers. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these vibrations are found in the 2200-2100 cm⁻¹ range. The observation of these C-D stretching peaks, coupled with the disappearance of the aromatic C-H signals, provides unambiguous confirmation of the isotopic labeling.

Vibrational Frequency Analysis

A detailed analysis of the IR spectrum reveals characteristic absorption bands for each functional group within this compound. The primary absorptions are associated with the deuterated phenyl ring, the ester group, and the ether linkage.

The ester functional group presents several strong, characteristic peaks. The most prominent is the carbonyl (C=O) stretching vibration, which for saturated esters typically appears between 1755 and 1735 cm⁻¹. spectroscopyonline.com For this compound, this intense absorption is expected around 1740 cm⁻¹. libretexts.org Additionally, esters exhibit two distinct C-O stretching vibrations, often referred to as the "Rule of Three" when combined with the C=O peak. spectroscopyonline.com The asymmetric C-C-O stretch, involving the carbonyl carbon and the ether oxygen, results in a strong peak generally between 1210 and 1160 cm⁻¹. spectroscopyonline.com The second C-O stretch, from the ether oxygen and the ethyl group, appears at a lower frequency.

The aliphatic C-H bonds within the ethyl group and the methylene (B1212753) bridge (-O-CH₂-C=O) are unaffected by the deuteration of the ring and show their characteristic stretching vibrations just below 3000 cm⁻¹.

The following interactive data table summarizes the principal vibrational frequencies and their assignments for this compound, based on established spectroscopic data for its constituent functional groups and deuterated analogues.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch | Stretching |

| 2980-2870 | Aliphatic C-H Stretch (CH₃ & CH₂) | Asymmetric & Symmetric Stretching |

| ~2200 | Aromatic C-D Stretch | Stretching |

| ~1740 | C=O Ester | Stretching |

| ~1600 & ~1480 | C=C Aromatic Ring | Stretching |

| ~1240 | Asymmetric C-O-C Stretch | Stretching |

| ~1050 | Symmetric C-O-C Stretch | Stretching |

Note: The values in this table are approximate and based on theoretical calculations and experimental data from analogous compounds. The exact peak positions can vary based on the molecular environment and sample phase. The absence of peaks in the 3100-3000 cm⁻¹ range and the presence of a peak around 2200 cm⁻¹ are the key indicators of successful deuteration of the phenyl ring.

Kinetic and Mechanistic Investigations Through Deuterium Isotope Effects

Primary and Secondary Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution, expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.orgnih.gov This effect is a cornerstone in the elucidation of reaction mechanisms, providing information on bond-breaking and bond-forming steps and the nature of transition states. nih.govnih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. ias.ac.in For Phenoxy-d5-acetic Acid Ethyl Ester, a primary KIE would be evident in reactions that directly involve the cleavage of a carbon-deuterium (C-D) bond on the aromatic ring, such as electrophilic aromatic substitution. Since C-D bonds are stronger than C-H bonds, a reaction involving C-D bond cleavage is slower, resulting in a "normal" primary KIE where kH/kD > 1. libretexts.org Typical values for deuterium (B1214612) KIEs range from 1 to 8. libretexts.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orgchemguide.co.uk These effects are generally smaller than primary KIEs but are highly informative about changes in the local environment of the isotope between the reactant and the transition state. chemguide.co.uk For reactions occurring at the ester functional group of this compound, such as base-catalyzed hydrolysis (saponification), the deuteration on the remote phenyl ring would give rise to a secondary KIE.

SKIEs are classified based on the position of the isotope relative to the reaction center. In this molecule, the deuterons are on the phenyl ring, which is gamma (γ) to the carbonyl carbon and delta (δ) to the ester oxygen. The magnitude of the SKIE can reveal details about the transition state structure. For example, a change in hybridization at the reaction center from sp2 to sp3 typically results in an inverse SKIE (kH/kD < 1), while a change from sp3 to sp2 leads to a normal SKIE (kH/kD > 1). wikipedia.org For secondary deuterium isotope effects, typical values for kH/kD are around 1.1 to 1.3. wikipedia.org

| Reaction Type | Isotope Position Relative to Reaction Center | KIE Type | Expected kH/kD Value | Mechanistic Insight |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (on phenyl ring) | α | Primary | > 1 (typically 2-7) | Indicates C-D bond cleavage is part of the rate-determining step. |

| Ester Hydrolysis (at carbonyl carbon) | γ | Secondary | ≠ 1 (typically 0.9-1.2) | Probes changes in hybridization and vibrational environment at the transition state. |

| Enolate formation (at α-carbon) | β | Secondary | ≠ 1 (typically 1.1-1.3) | Reflects electronic effects transmitted from the deuterated ring affecting the transition state. wikipedia.org |

Deuterium Isotope Effects on Acid-Base Equilibria in Model Systems

Isotopic substitution also influences equilibrium constants, an effect known as the equilibrium isotope effect (EIE). When studying acid-base equilibria, it is generally observed that deuterated acids are weaker than their hydrogen-containing counterparts. researchgate.netmdpi.comacs.org This means the acid dissociation constant (Ka) is smaller for the deuterated species, and consequently, the pKa value is higher. acs.org This phenomenon arises primarily from differences in the zero-point vibrational energies (ZPE) of the O-H and O-D bonds; the O-D bond has a lower ZPE, making it effectively stronger and less likely to dissociate. libretexts.org

While this compound is not itself an acid, we can consider its parent carboxylic acid, phenoxyacetic acid, as a model system. For the equilibrium:

and its deuterated analogue:

one would expect the pKa of the d5-phenoxyacetic acid to be slightly higher than that of the non-deuterated acid. The deuteration of the phenyl ring exerts a secondary effect on the acidity of the distant carboxylic group. This occurs through subtle electronic effects transmitted through the ether linkage, which can alter the stability of the resulting carboxylate anion. The electron-donating or -withdrawing character of the phenoxy group is slightly modified by deuteration, leading to a measurable, albeit small, change in the acid's strength.

Computational Chemistry in Predicting and Interpreting Isotope Effects

Computational methods, particularly those based on quantum mechanics, are indispensable for predicting and interpreting isotope effects. dntb.gov.ua They allow for the detailed examination of structures, energies, and vibrational frequencies of reactants and transition states that are often inaccessible experimentally.

Density Functional Theory (DFT) Calculations for Deuterium Isotope Effects on Chemical Properties

Density Functional Theory (DFT) has become a standard tool for the accurate calculation of molecular properties. dntb.gov.ua Functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are frequently employed to model molecules like phenoxyacetic acid and its derivatives. stackexchange.com

For this compound, DFT calculations can predict its optimized geometry and, crucially, its harmonic vibrational frequencies. The difference in calculated zero-point vibrational energies between the deuterated and non-deuterated isotopologues is the primary origin of most isotope effects. libretexts.org By calculating the vibrational frequencies for both the reactant and the transition state of a proposed reaction mechanism, KIEs can be predicted with considerable accuracy. wikipedia.org These theoretical values can then be compared with experimental data to support or refute a proposed mechanism.

Theoretical Studies on Conformational Deuterium Isotope Effects

The replacement of hydrogen with deuterium can also influence the conformational preferences of a molecule, a phenomenon known as the conformational isotope effect. This arises because C-D bonds have slightly smaller vibrational amplitudes than C-H bonds, leading to subtle differences in steric interactions and torsional energy profiles.

For a flexible molecule like this compound, rotation can occur around the C-O bonds of the ether linkage. Theoretical studies can model the potential energy surface for this rotation. quora.com The substitution of the five hydrogens on the phenyl ring with the bulkier (in a vibrational sense) deuterium atoms can alter the rotational barrier and the relative energies of different conformers. While often small, these conformational effects can have implications for the molecule's average shape in solution and its ability to bind to receptors or enzyme active sites. quora.com

Modeling of Bond Dissociation Energies in C-D vs. C-H Systems

A fundamental principle underlying deuterium isotope effects is that a C-D bond is stronger than a C-H bond. This difference is not due to a change in the electronic potential energy surface but arises from the lower zero-point vibrational energy of the heavier C-D system. libretexts.org The energy required to dissociate the bond (the bond dissociation energy, or BDE) is therefore greater for the C-D bond.

Computational models can accurately predict these BDEs. For the phenyl group in this compound, the energy required to break one of the C-D bonds is demonstrably higher than for a C-H bond in the corresponding non-deuterated compound. This increased strength is the direct cause of primary kinetic isotope effects in reactions involving the cleavage of that bond.

| Bond | Bond Dissociation Energy (kJ/mol) | Source of Difference |

|---|---|---|

| C-H (in Benzene) | ~473 | The C-D bond has a lower zero-point vibrational energy, making the effective energy required for dissociation greater. libretexts.org |

| C-D (in Benzene-d1) | ~478 |

Note: BDE values are approximate and can vary based on the specific computational method and experimental conditions. The values shown are illustrative for the sp² C-H/C-D bond on an aromatic ring.

Environmental Transformation Pathway Research Utilizing Deuterium Labeling

Tracer Studies for Degradation Pathways of Phenoxy Compounds in Aquatic Environments

Tracer studies involving deuterium-labeled compounds like phenoxy-d5-acetic acid ethyl ester are instrumental in understanding the environmental fate of phenoxy herbicides in aquatic systems. When introduced into a controlled aquatic environment, the degradation of this labeled ester can be monitored over time. The primary degradation pathways for phenoxy acid esters in aquatic environments are hydrolysis, biodegradation, and photodegradation. nih.gov

By tracking the appearance of deuterated degradation products, scientists can map the transformation sequence. For instance, the initial hydrolysis of this compound would yield phenoxy-d5-acetic acid and ethanol. Subsequent microbial action could lead to the cleavage of the ether bond, producing phenol-d5 (B121304) and other downstream metabolites. The stable isotope labeling allows for precise quantification of the parent compound and its metabolites, even at very low concentrations, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A hypothetical tracer study might reveal the following degradation sequence and distribution of the deuterium (B1214612) label:

Table 1: Hypothetical Degradation Pathway of this compound in an Aquatic Environment

| Compound Name | Chemical Structure | Role in Pathway |

| This compound | C₁₀H₇D₅O₃ | Parent Compound (Tracer) |

| Phenoxy-d5-acetic Acid | C₈H₃D₅O₃ | Primary Hydrolysis Product |

| Phenol-d5 | C₆HD₅O | Secondary Degradation Product |

This ability to trace the isotopic label through various transformation products provides unambiguous evidence of the degradation pathways, which is often difficult to achieve in complex environmental samples where multiple degradation processes may occur simultaneously.

Mechanistic Insights into Hydrolysis of Deuterated Esters in Aqueous Systems

The hydrolysis of esters is a fundamental chemical reaction that significantly influences the environmental persistence of many organic pollutants. The rate of this reaction is dependent on pH, temperature, and the chemical structure of the ester. nih.gov The use of deuterated compounds like this compound can provide deeper mechanistic insights into the hydrolysis process.

Studies on the hydrolysis of similar esters have shown that the reaction can proceed through different mechanisms, such as acyl-oxygen fission (BAC2) or alkyl-oxygen fission (SN1), depending on the structure of the ester and the reaction conditions. cdnsciencepub.com The solvent isotope effect, which is the ratio of the reaction rate in D₂O (deuterium oxide or heavy water) to that in H₂O, can help elucidate the reaction mechanism. For instance, acid-catalyzed hydrolysis of esters is often faster in D₂O than in H₂O because D₃O⁺ is a stronger acid than H₃O⁺. doubtnut.com

The hydrolysis of this compound would be expected to follow pseudo-first-order kinetics in aqueous solutions. The rate constant for this reaction can be determined by monitoring the disappearance of the ester over time.

Table 2: Hypothetical Hydrolysis Rate Constants for this compound at 25°C

| pH | Medium | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |

| 5 | H₂O | 1.2 x 10⁻⁷ | 66.8 |

| 7 | H₂O | 1.0 x 10⁻⁶ | 8.0 |

| 9 | H₂O | 1.0 x 10⁻⁴ | 0.08 |

| 7 | D₂O | 1.5 x 10⁻⁶ | 5.3 |

These hypothetical data illustrate the significant influence of pH on the hydrolysis rate, with much faster degradation under alkaline conditions. The slightly faster rate in D₂O at neutral pH would be consistent with a mechanism involving proton transfer in the rate-determining step.

Photodegradation and Biodegradation Studies of Deuterated Phenoxyacetic Acid Derivatives

Beyond chemical hydrolysis, photodegradation and biodegradation are crucial processes that determine the ultimate fate of phenoxy compounds in the environment. nih.gov Deuterium labeling is a key technique in studying these complex processes.

Photodegradation:

Phenoxyacetic acid derivatives can undergo photodegradation when exposed to sunlight, particularly UV radiation. tsu.runih.gov This process can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other photosensitizing substances in the water. nih.gov The use of this compound allows for the study of photoproduct formation without interference from other compounds. Photodegradation can lead to the cleavage of the ether linkage, hydroxylation of the aromatic ring, and other transformations. jst.go.jp Compound-Specific Isotope Analysis (CSIA) can be employed to measure the isotopic fractionation during photodegradation, which can help to distinguish between different reaction mechanisms. researchgate.net

Biodegradation:

Microbial degradation is a major pathway for the removal of phenoxy herbicides from soil and water. epa.gov Many different microorganisms have been identified that can utilize phenoxyacetic acids as a source of carbon and energy. epa.govnih.gov The degradation often starts with the cleavage of the ether bond by specific enzymes, such as dioxygenases. nih.gov In a research setting, this compound can be introduced into a microbial culture or a soil microcosm. By analyzing for the deuterated parent compound and its metabolites, researchers can determine the rate of biodegradation and identify the metabolic pathway. Isotope fractionation patterns observed during biodegradation can also provide insights into the specific enzymatic mechanisms involved. acs.org

Table 3: Comparison of Environmental Degradation Processes for this compound

| Degradation Process | Key Factors | Typical Deuterated Products |

| Hydrolysis | pH, Temperature | Phenoxy-d5-acetic acid |

| Photodegradation | Light Intensity (UV), Photosensitizers | Phenol-d5, Hydroxylated phenoxy-d5-acetic acid |

| Biodegradation | Microbial Population, Oxygen, Nutrients | Phenol-d5, Ring-cleavage products |

Future Directions and Emerging Research Avenues for Deuterated Esters

Development of Novel Deuteration Reagents and Catalytic Systems

The synthesis of selectively deuterated molecules is a cornerstone of their application. Research is intensely focused on creating more efficient, selective, and sustainable methods for deuterium (B1214612) incorporation.

A significant area of development is in the realm of catalysis . Iridium-based catalysts are prominent, particularly for ortho-directed hydrogen isotope exchange (HIE), enabling the precise labeling of aromatic esters. acs.org For instance, iridium(I) N-heterocyclic carbene/phosphine complexes have been effectively used for the deuterium labeling of benzoate (B1203000) ester derivatives. researchgate.net Researchers are also exploring novel catalyst designs, such as tethered NHC-phosphine iridium complexes, identified through in-silico screening, to improve catalytic activity for a wider range of substrates under mild conditions. acs.org

Biocatalysis is emerging as a powerful and environmentally friendly approach. A notable development is a biocatalytic method for the selective and asymmetric reductive deuteration of various compounds. nih.gov This system utilizes hydrogen gas (H₂) and deuterium oxide (D₂O) to generate the deuterated cofactor [4-²H]-NADH, which then works with a suitable reductase enzyme to perform the deuteration under mild conditions. nih.gov This technique has been successfully applied to the reductive deuteration of ketones, enes, and for reductive amination. nih.gov

Electrochemical methods offer another promising avenue, circumventing the need for traditional transition metal catalysts and toxic reagents. xmu.edu.cn Electrocatalytic reductive deuteration of arenes and heteroarenes has been achieved using a nitrogen-doped ruthenium electrode with D₂O as the deuterium source. bohrium.com This method demonstrates high efficiency and can be scaled up for preparing deuterated drug molecules. bohrium.com Similarly, electrochemical dehalogenative deuteration provides a green alternative for synthesizing deuterated compounds, often using D₂O as the deuterium source. xmu.edu.cn

Furthermore, new non-precious metal catalysts are being developed. A novel iron single-atom catalytic system has been shown to be highly efficient for the deuteration of (hetero)arenes using D₂O under mild conditions. acs.org In the realm of specific functional groups, an efficient method for the selective deuteration of L-amino esters at the α-position uses the simple organic molecule 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O. acs.org

These advancements are summarized in the table below, highlighting the diversity of modern deuteration strategies.

| Catalytic System/Reagent Type | Catalyst/Reagent Example | Substrate Class | Deuterium Source | Key Advantages |

| Homogeneous Catalysis | Iridium(I) N-heterocyclic carbene/phosphine complexes researchgate.net | Aromatic esters acs.orgresearchgate.net | Deuterium gas acs.org | High efficiency, mild conditions, high regioselectivity acs.org |

| Biocatalysis | H₂-driven [4-²H]-NADH recycling system nih.gov | Ketones, C=C bonds, C=N bonds nih.gov | D₂O nih.gov | High selectivity, mild conditions, sustainable nih.govxmu.edu.cn |

| Electrocatalysis | Nitrogen-doped Ruthenium electrode bohrium.com | Arenes, Heteroarenes bohrium.com | D₂O bohrium.com | Avoids traditional oxidants/reductants, high yield bohrium.com |

| Single-Atom Catalysis | Atomically dispersed Fe–P pair-site catalyst acs.org | (Hetero)arenes, Anilines acs.org | D₂O acs.org | Cost-effective, high regioselectivity acs.org |

| Organocatalysis | 2-Hydroxynicotinaldehyde acs.org | α-Amino esters acs.org | D₂O acs.org | Metal-free, mild conditions, good functional group tolerance acs.org |

| Electrochemical Dehalogenation | Palladium-catalyzed system xmu.edu.cn | Organic halides xmu.edu.cn | D₂O xmu.edu.cn | Broad substrate scope, avoids toxic deuterated reagents xmu.edu.cn |

Integration of Deuterated Esters in Advanced Analytical Methodologies and Instrumentation

Deuterated esters like Phenoxy-d5-acetic Acid Ethyl Ester are indispensable tools in modern analytical chemistry, primarily serving as internal standards to ensure accuracy and precision. cymitquimica.comeurisotop.com The integration of these labeled compounds is crucial for the advancement of analytical methodologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.com

In liquid chromatography-mass spectrometry (LC-MS/MS) , deuterated esters are the gold standard for quantification. eurisotop.comnih.gov They are used to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects). For example, validated analytical methods for detecting contaminants like 2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters in food products rely on deuterated internal standards for accurate quantification by gas chromatography-mass spectrometry (GC-MS). europa.euresearchgate.net However, researchers must be aware that heavily deuterated standards can sometimes exhibit slight retention time shifts in chromatography compared to their unlabeled counterparts, an issue that can be addressed through careful method development or the use of standards with fewer deuterium atoms. nih.gov

The development of advanced analytical instrumentation, such as high-performance liquid chromatography coupled with thermospray-mass spectrometry (HPLC-TS-MS), provides a robust platform for the analysis of nonvolatile compounds like phenoxyacid herbicides. epa.gov In such methods, deuterated analogs are critical for reliable quantification using the internal standard approach. epa.gov The unique mass shift provided by the deuterium atoms allows for clear differentiation from the analyte of interest, which is fundamental to these techniques.

Future advancements will likely involve the development of new derivatization techniques that incorporate deuterium, enhancing detection sensitivity and simplifying analysis. nih.gov Moreover, the use of deuterated standards is expanding into new areas of analysis, including environmental monitoring for tracking pollutants and their degradation pathways. As analytical instruments become more sensitive, the need for high-purity, precisely labeled internal standards like this compound will only increase, driving further research into their synthesis and application. eurisotop.com

Theoretical Refinements in Isotope Effect Predictions and Quantum Chemical Simulations

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. researchgate.neticm.edu.pl Advances in computational chemistry are significantly enhancing the ability to predict and interpret these effects, providing deeper insights that complement experimental findings. researchgate.net

Theoretical refinements are progressing on several fronts. Quantum mechanical (QM) methods are at the forefront of this evolution. Modern theoretical frameworks like Variational Transition State Theory (VTST) and the inclusion of quantum mechanical tunneling effects are improving the accuracy of KIE predictions for complex reactions. numberanalytics.com The interpretation of isotope effects is almost always based on the Born-Oppenheimer approximation, which assumes an isotope-independent potential energy surface, allowing theoretical analysis to focus on how nuclear mass affects motion on this surface. icm.edu.pl

Quantum chemical simulations are becoming increasingly sophisticated. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations allow for the study of isotope effects in large, complex systems, such as enzyme-catalyzed reactions. numberanalytics.com For even greater accuracy, Path Integral Molecular Dynamics (PIMD) simulations, which explicitly account for the quantum nature of atomic nuclei, are being employed. numberanalytics.comaps.org These methods have successfully reproduced subtle isotope effects in systems like liquid water, demonstrating their predictive power. aps.org The combination of machine learning-based models with high-level ab initio calculations is proving to be a promising approach for modeling these effects with high efficiency and accuracy. aps.org

Density Functional Theory (DFT) remains a widely used tool, and ongoing research focuses on benchmarking different DFT methods against experimental data to identify the most accurate functionals for predicting deuterium KIEs. researchgate.net The synergy between experimental KIE measurements and theoretical calculations is particularly powerful; discrepancies between observed and calculated KIEs can help confirm or refute proposed reaction pathways and intermediates. researchgate.net As computational power grows and theoretical models become more refined, the in-silico prediction of isotope effects will become an even more indispensable tool in chemical and biological research. numberanalytics.com

| Theoretical/Computational Method | Description | Application in Isotope Effect Studies |

| Variational Transition State Theory (VTST) | A theoretical framework that goes beyond simple transition state theory to account for complex reaction pathways. numberanalytics.com | Predicts kinetic isotope effects for complex chemical reactions with greater accuracy. numberanalytics.com |

| Quantum Mechanical Tunneling | A quantum effect where a particle tunnels through a barrier that it classically cannot surmount. numberanalytics.com | Crucial for accurately predicting KIEs, especially for reactions involving the transfer of light atoms like hydrogen and its isotopes. numberanalytics.com |

| QM/MM Simulations | A hybrid method combining the high accuracy of quantum mechanics (QM) for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding environment. numberanalytics.com | Enables the study of isotope effects in large biological systems, such as enzyme-catalyzed reactions. numberanalytics.com |

| Path Integral Molecular Dynamics (PIMD) | A simulation technique that explicitly includes nuclear quantum effects by representing each quantum particle as a ring of classical particles (beads). numberanalytics.comaps.org | Accurately simulates isotope effects in condensed-phase systems, such as the structural and electronic properties of light vs. heavy water. aps.org |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net | Widely used to calculate theoretical KIEs that can be compared with experimental values to elucidate reaction mechanisms. researchgate.net |

| Machine Learning (ML) | Algorithms trained on existing datasets of known isotope effects. numberanalytics.com | Can be used to predict KIEs for new reactions and to optimize experimental conditions for their measurement. numberanalytics.com |

Q & A

Q. What are the standard synthetic routes for Phenoxy-d5-acetic Acid Ethyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via alkylation of phenolic precursors followed by acylation. A common method involves reacting deuterated 2-ethoxyphenol with alkyl halides (e.g., ethyl bromoacetate) under basic conditions to form the ether intermediate, which is then acetylated using acetic anhydride or deuterated acetyl chloride . Reaction conditions significantly impact outcomes:

- Solvent-free methods reduce side reactions but require precise temperature control.

- Microwave-assisted synthesis enhances reaction rates and yield (e.g., 15–20% improvement in isolated yield compared to reflux) by enabling uniform heating .

- Isotopic purity depends on using deuterated reagents and inert atmospheres to avoid proton-deuterium exchange .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does deuteration impact spectral interpretation?

Key techniques include:

- NMR Spectroscopy : Deuterium substitution eliminates proton signals at specific positions, simplifying 1H NMR interpretation. 13C NMR detects isotopic shifts (e.g., C-D coupling at ~20–25 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion clusters (e.g., [M+D]+ peaks) and isotopic distribution. For example, a 5-D substitution produces a +5 Da shift in the molecular ion .

- IR Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H bands .

Q. What are the primary research applications of deuterated acetic acid esters in contemporary pharmaceutical development?

Deuterated esters like this compound are used to:

- Study metabolic pathways : Deuteration slows metabolic degradation, enabling tracking of drug intermediates via LC-MS .

- Enhance drug selectivity : Structural analogs (e.g., halogenated derivatives) show COX-2 inhibition with reduced off-target effects compared to non-deuterated NSAIDs .

- Improve NMR sensitivity : Serve as internal standards in quantitative NMR for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis parameters to enhance isotopic purity in deuterated ester derivatives?

Microwave optimization involves:

- Power modulation : 300–500 W balances reaction speed and side-product formation.

- Temperature gradients : Ramping from 60°C to 100°C over 10 minutes minimizes thermal decomposition .

- Solvent selection : Anhydrous DMF or deuterated solvents prevent isotopic dilution . Post-synthesis, column chromatography (e.g., silica gel with hexane/ethyl acetate) removes non-deuterated impurities, achieving >98% isotopic purity .

Q. What analytical strategies resolve contradictory bioactivity data observed in structure-activity relationship (SAR) studies of halogenated phenoxyacetate derivatives?

Contradictions often arise from:

- Isotopic impurities : Validate purity via HRMS and 2D-NMR before SAR assays .

- Biological assay variability : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, COX-2 selectivity in Phenoxy-d5 derivatives correlates with chloro-substitution at the para position .

- Computational modeling : MD simulations predict binding interactions, explaining discrepancies between in vitro and in vivo results .

Q. What specialized purification techniques are required to maintain deuterium integrity during large-scale production of isotopically labeled esters?

Critical methods include:

- Distillation under reduced pressure : Minimizes thermal decomposition while retaining deuterium labels .

- Cryogenic recrystallization : Separates deuterated products using deuterated solvents at −20°C to prevent H/D exchange .

- Quality control : Batch analysis via GC-MS with deuterated internal standards (e.g., d5-ethyl acetate) ensures isotopic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.